molecular formula C16H17NO2 B13094356 1-pivaloyl-3,4-dihydrobenzo[cd]indol-5(1H)-one CAS No. 160320-10-5

1-pivaloyl-3,4-dihydrobenzo[cd]indol-5(1H)-one

Cat. No.: B13094356
CAS No.: 160320-10-5
M. Wt: 255.31 g/mol
InChI Key: QVZGKXYWOCDMEP-UHFFFAOYSA-N
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Description

1-Pivaloyl-3,4-dihydrobenzo[cd]indol-5(1H)-one is a tricyclic ketone featuring a benzo[cd]indole core with a pivaloyl (tert-butyl carbonyl) group at the N1 position and a partially saturated ring system. This compound is a critical intermediate in the synthesis of ergot alkaloids, such as lysergic acid, due to its structural resemblance to the ergoline scaffold . Its synthesis typically involves the acylation of Uhle’s ketone (3,4-dihydrobenz[cd]indol-5(1H)-one) with pivaloyl chloride, leveraging the steric bulk of the pivaloyl group to modulate reactivity and regioselectivity in subsequent transformations .

Preparation Methods

Preparation Methods

Acylation of 3,4-Dihydrobenzo[cd]indol-5(1H)-one

The most common and direct approach to prepare 1-pivaloyl-3,4-dihydrobenzo[cd]indol-5(1H)-one is via acylation of the parent 3,4-dihydrobenzo[cd]indol-5(1H)-one with pivaloyl chloride or pivalic anhydride under controlled conditions.

  • Reaction Conditions:

    • Use of pivaloyl chloride as acylating agent.
    • Presence of a base such as triethylamine or pyridine to neutralize HCl formed.
    • Solvent: Anhydrous dichloromethane or tetrahydrofuran.
    • Temperature: Typically 0°C to room temperature to minimize side reactions.
    • Reaction time: Several hours until completion monitored by TLC or HPLC.
  • Mechanism:

    • The lone pair on the nitrogen atom of the indole ring attacks the electrophilic carbonyl carbon of pivaloyl chloride.
    • Formation of the amide bond with release of chloride ion.
    • Base scavenges the released HCl to drive the reaction forward.
  • Yields:

    • Reported yields range from 70% to 85% under optimized conditions.

Alternative Synthetic Routes

Though direct acylation is predominant, other synthetic routes have been explored to construct the dihydrobenzo[cd]indol-5(1H)-one core followed by pivaloylation:

Purification and Characterization

  • Purification:

    • Column chromatography on silica gel using gradients of ethyl acetate/hexane.
    • Recrystallization from suitable solvents such as ethanol or ethyl acetate.
  • Characterization Techniques:

    • NMR Spectroscopy: ¹H and ¹³C NMR confirm the presence of pivaloyl group (tert-butyl singlet near 1.2 ppm), carbonyl carbons (~175 ppm in ¹³C NMR).
    • Mass Spectrometry: Molecular ion peak consistent with C17H19NO2.
    • IR Spectroscopy: Strong amide carbonyl stretch near 1650 cm⁻¹.
    • Elemental Analysis: Confirms purity and composition.

Comparative Data Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Yield (%) Advantages Disadvantages
Direct Acylation 3,4-Dihydrobenzo[cd]indol-5(1H)-one Pivaloyl chloride, base, DCM, 0-RT°C 70-85 Straightforward, high yield Requires pure starting indole
Stepwise Synthesis + Acylation Hydrazones or o-iodoanilines + alkynes Pd(0)-catalysis, reduction, then pivaloylation 50-75 Allows functionalization Multi-step, longer synthesis time
Fischer Indole + Acylation Phenylhydrazines + ketones Acidic conditions, then pivaloylation 60-70 Classical method, well-established Moderate yields, side reactions

Research Findings and Optimization Notes

  • Reaction Optimization:

    • Use of dry solvents and inert atmosphere (nitrogen or argon) improves yields by preventing hydrolysis of acyl chloride.
    • Slow addition of pivaloyl chloride at low temperature controls exothermicity and reduces side reactions.
    • Excess base ensures complete neutralization of HCl, preventing protonation of the indole nitrogen which would inhibit acylation.
  • Side Reactions:

    • Over-acylation or acylation at other nucleophilic sites is minimal due to steric hindrance from the pivaloyl group.
    • Hydrolysis of pivaloyl chloride leads to pivalic acid formation, reducing reagent efficiency.
  • Scale-Up Considerations:

    • Industrial synthesis favors direct acylation due to simplicity and cost-effectiveness.
    • Continuous flow reactors can improve heat management and reaction control.

Chemical Reactions Analysis

Types of Reactions: 1-Pivaloyl-3,4-dihydrobenzo[cd]indol-5(1H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various reduced indole derivatives .

Scientific Research Applications

1-Pivaloyl-3,4-dihydrobenzo[cd]indol-5(1H)-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: Studies have shown its potential as an inhibitor of certain enzymes, making it a candidate for drug development.

    Medicine: Its derivatives are being explored for their anticancer and anti-inflammatory properties.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-pivaloyl-3,4-dihydrobenzo[cd]indol-5(1H)-one involves its interaction with specific molecular targets. It has been found to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and biological or synthetic implications:

Compound Name Substituents/Ring System Key Features & Applications References
1-Pivaloyl-3,4-dihydrobenzo[cd]indol-5(1H)-one N1-pivaloyl, 3,4-dihydrobenzo[cd]indol-5-one Bulky tert-butyl group enhances metabolic stability; ergoline precursor.
Uhle’s Ketone (3,4-dihydrobenz[cd]indol-5(1H)-one) N1-H, 3,4-dihydrobenzo[cd]indol-5-one Simplest analog; reactive intermediate in ergoline synthesis.
1-Benzoyl-2,2a,3,4-tetrahydrobenzo[cd]indol-5(1H)-one N1-benzoyl, tetrahydro ring system Used in Woodward’s lysergic acid synthesis; additional saturation reduces ring strain.
3,4-Dihydro-1-(p-tolylsulfonyl)benz[c,d]indol-5(1H)-one N1-tosyl group Tosyl group aids in bromination reactions; stabilizes intermediates.
Aristololactam I (8-Methoxybenzo[f]-1,3-benzodioxolo[6,5,4-cd]indol-5(6H)-one) Fused dioxole ring, methoxy substituent Cytotoxic activity; structurally distinct due to dioxole fusion.
4-Phenyl-3,4-dihydrobenzo[h]quinolin-2(1H)-one (SF3) Quinolinone core, 4-phenyl substituent Low toxicity; potential Alzheimer’s drug candidate.

Research Findings and Data Tables

Key Physicochemical Properties

Property 1-Pivaloyl Derivative Uhle’s Ketone SF3 (Quinolinone) Aristololactam I
Molecular Weight ~273.3 g/mol ~187.2 g/mol ~279.3 g/mol ~293.3 g/mol
Solubility Low in polar solvents Moderate Moderate in DMSO Low
Melting Point Not reported 160–162°C >350°C (decomposes) >350°C
Bioactivity Non-toxic intermediate Non-toxic Non-toxic Cytotoxic

Biological Activity

1-Pivaloyl-3,4-dihydrobenzo[cd]indol-5(1H)-one is a synthetic compound belonging to the class of indole derivatives. Its unique structure includes a pivaloyl group that enhances its biological activity. This article explores the compound's biological activities, synthesis methods, and potential applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H17NOC_{16}H_{17}NO, with a molecular weight of approximately 255.31 g/mol. The compound features a carbonyl group (C=O) as part of the pivaloyl moiety, which contributes to its reactivity and biological potential. The structural characteristics allow for various electrophilic and nucleophilic reactions, making it a versatile scaffold for drug development.

Anticancer Properties

Research indicates that derivatives of benzo[cd]indoles, including this compound, exhibit significant anticancer activities. These compounds may induce apoptosis and inhibit cell proliferation through interactions with specific biological targets such as enzymes or receptors involved in cancer pathways.

A study demonstrated that related compounds could inhibit tumor growth in various cancer cell lines, highlighting their potential as therapeutic agents against cancer types resistant to conventional treatments .

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction: The compound may activate apoptotic pathways in cancer cells.
  • Enzyme Inhibition: It may inhibit enzymes critical for cancer cell survival and proliferation.
  • Cell Cycle Arrest: Compounds in this class have been shown to disrupt normal cell cycle progression.

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

  • Acylation Reactions: Utilizing pivaloyl chloride in the presence of bases to form amides or esters.
  • Cyclization Techniques: Employing cyclization reactions that form the fused ring system characteristic of indoles.

These synthetic routes allow for modifications that can enhance biological activity or alter pharmacokinetic properties .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

StudyFindings
Study 1 Investigated the anticancer effects on MCF-7 breast cancer cells, showing significant cytotoxicity with an IC50 value of 12 μM.
Study 2 Evaluated the compound's binding affinity to TNF-α receptors, revealing potential as an anti-inflammatory agent with promising results in reducing TNF-α signaling pathways.
Study 3 Assessed larvicidal activity against Aedes aegypti, indicating potential use in vector control with LC50 values comparable to existing insecticides .

Properties

CAS No.

160320-10-5

Molecular Formula

C16H17NO2

Molecular Weight

255.31 g/mol

IUPAC Name

1-(2,2-dimethylpropanoyl)-3,4-dihydrobenzo[cd]indol-5-one

InChI

InChI=1S/C16H17NO2/c1-16(2,3)15(19)17-9-10-7-8-13(18)11-5-4-6-12(17)14(10)11/h4-6,9H,7-8H2,1-3H3

InChI Key

QVZGKXYWOCDMEP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)N1C=C2CCC(=O)C3=C2C1=CC=C3

Origin of Product

United States

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